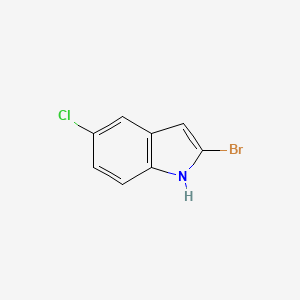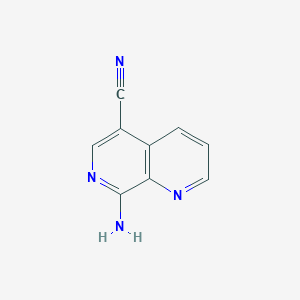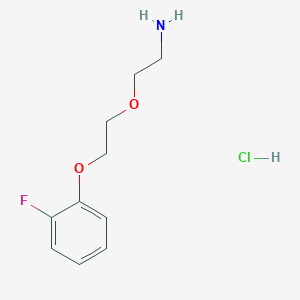
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” is based on the indene skeleton, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” are not available, indanones, which are structurally similar, can undergo various reactions. For example, they can be prepared by the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Physical And Chemical Properties Analysis
The compound “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” has a molecular weight of 204.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Indole derivatives, which include the structure of your compound, are known to have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . For example, some indole derivatives are known to have neuroprotective and antioxidant properties .
Antimicrobial Applications
Compounds with similar structures have shown antimicrobial properties . They can inhibit the growth of bacteria, fungi, and viruses, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Applications
Some indole derivatives have shown anti-inflammatory properties . They can inhibit the production of inflammatory mediators, which could be beneficial in the treatment of various inflammatory diseases .
Antiviral Applications
Indole derivatives have also shown antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
Antifungal Applications
Similar to their antimicrobial and antiviral properties, indole derivatives have shown antifungal properties . They can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs .
Antioxidant Applications
Indole derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, which could be beneficial in the prevention of various diseases related to oxidative stress .
Neuroprotective Applications
Indole derivatives have shown neuroprotective properties . They can protect neurons from damage, which could be beneficial in the treatment of various neurological disorders .
Kinase Inhibitory Applications
Compounds with similar structures have shown kinase inhibitory properties . They can inhibit the activity of kinases, which are enzymes that play a crucial role in various cellular processes. This could be beneficial in the treatment of various diseases, including cancer .
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-4-3-5-11-10(7-12(14)15)6-9(2)13(8)11/h3-5,9-10H,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMWQOSBHGQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



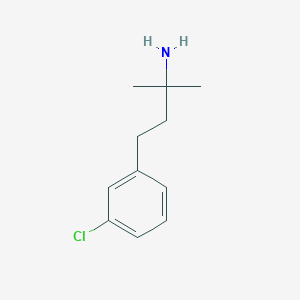
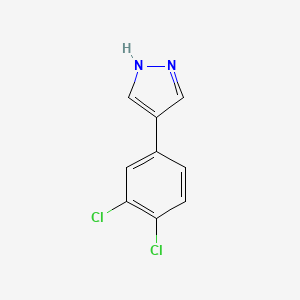
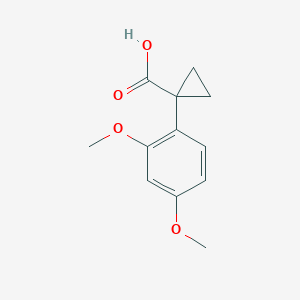
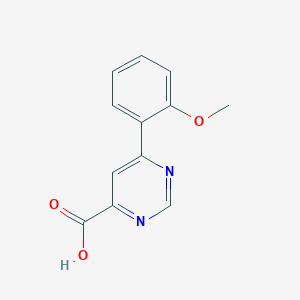




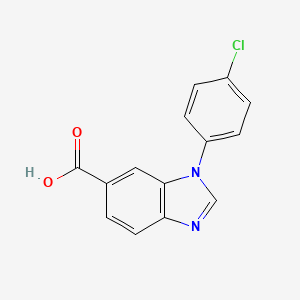
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
